molecular formula C7H5F3N4O B1348506 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 198953-53-6

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B1348506
M. Wt: 218.14 g/mol
InChI Key: RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C7H5F3N4O and a molecular weight of 218.14 . It is used in proteomics research .


Synthesis Analysis

This compound has been synthesized as an intermediate product in the synthesis of the antiviral drug Triazid® . The synthesis was achieved by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . Another method involved the use of microwave radiation, which resulted in a conversion of the starting reagents to the target product of up to 95% .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of the antiviral drug Triazid® .


Physical And Chemical Properties Analysis

The compound has a melting point of 265-267°C . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Antiviral Drugs

    • Field: Pharmaceutical Chemistry
    • Application: This compound is an intermediate product in the synthesis of the antiviral drug Triazid® .
    • Method: The compound was obtained by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
    • Results: The synthesis was successful, but the paper does not provide quantitative data or statistical analyses .
  • Structural and Magnetic Properties of Novel Complexes

    • Field: Inorganic Chemistry
    • Application: The compound is used as a versatile multidentate ligand to form novel multidimensional complexes .
    • Method: Conventional reactions of the ligand with metallic (II) salts lead to the formation of these complexes .
    • Results: The paper does not provide specific quantitative data or statistical analyses .
  • Binding to Mammalian Dihydroorotate Dehydrogenases (DHODHs)

    • Field: Biochemistry
    • Application: The compound is used to study its binding to mammalian DHODHs .
    • Method: The binding of the compound to Plasmodium and mammalian DHODHs in overlapping but distinct binding sites was studied .
    • Results: Increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity .
  • Fatty Acid-Binding Proteins (FABPs) Research
    • Field: Biochemistry
    • Application: The compound is used in the study of fatty acid-binding proteins (FABPs). FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
    • Method: The specific method of application or experimental procedures is not provided in the source .
    • Results: The paper does not provide specific quantitative data or statistical analyses .
  • RNase H Inhibition
    • Field: Biochemistry
    • Application: The compound is used in the study of RNase H inhibition .
    • Method: The specific method of application or experimental procedures is not provided in the source .
    • Results: The paper provides some quantitative data. For example, compound 12g, which has a C-5 methyl group and C-7 phenyl ring, showed an IC50 of 0.8 µM, which is better than the interchanged C-5 phenyl ring and C-7 methyl group pattern (compound 13g, IC50 = 3.5 µM) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333778
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS RN

198953-53-6
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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